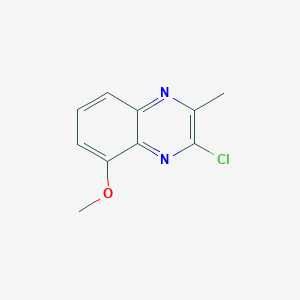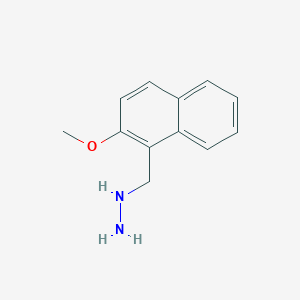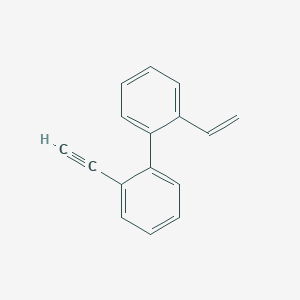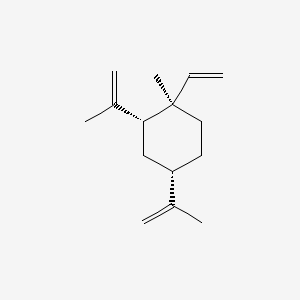
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has a molecular formula of C15H24 and a molecular weight of 204.3511 . This compound is known for its diverse biological activities and has been studied extensively for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)- can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes . The reaction conditions typically include the use of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as plants. The extraction process includes steam distillation or solvent extraction, followed by purification steps like chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using halogens like chlorine or bromine are common.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: It has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: This compound is used in the fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets specific enzymes and receptors involved in cell growth and apoptosis.
Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1α,2β,4β)-
- (Z)-β-Elemene
- cis-β-Elemene
- (E)-β-Elemene
Uniqueness
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)- is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its stereoisomers. Its ability to modulate multiple signaling pathways makes it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
13833-25-5 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1R,2R,4S)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m0/s1 |
InChI-Schlüssel |
OPFTUNCRGUEPRZ-ZNMIVQPWSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CC[C@]([C@H](C1)C(=C)C)(C)C=C |
Kanonische SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
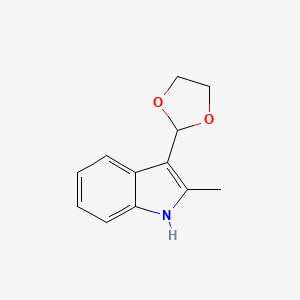
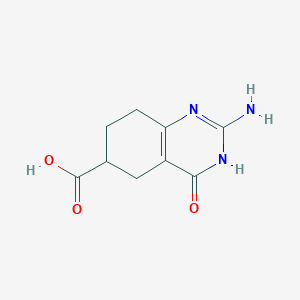

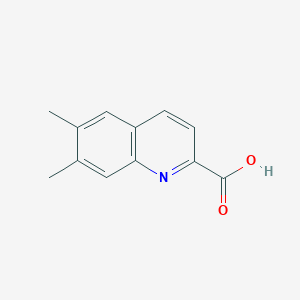
![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)
